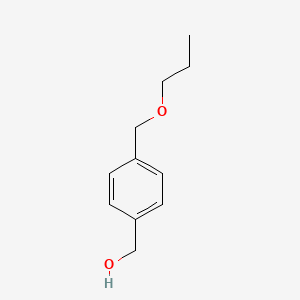![molecular formula C13H7N5O2S B8285455 5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole](/img/structure/B8285455.png)
5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole is a complex organic compound with the molecular formula C13H7N5O2S It is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a phenyl ring via an ethynyl linkage, and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole typically involves multiple steps, starting with the preparation of the nitro-thiophene derivative. This is followed by the formation of the ethynyl linkage and the subsequent attachment of the phenyl and tetrazole rings. Common reagents used in these reactions include halogenated thiophenes, ethynylating agents, and tetrazole precursors. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
科学的研究の応用
5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components, due to its unique electronic properties.
作用機序
The mechanism by which 5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole exerts its effects involves its interaction with specific molecular targets. The nitro group and the tetrazole ring are key functional groups that can participate in various biochemical pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the tetrazole ring can mimic carboxylic acids and bind to specific enzymes or receptors.
類似化合物との比較
Similar Compounds
5-[(5-Nitro-2-thienyl)ethynyl]-2-(trifluoromethyl)pyridine: This compound shares a similar thiophene-ethynyl linkage but differs in the presence of a trifluoromethyl group and a pyridine ring.
Benzo[d]thiazole-2-thiol derivatives: These compounds have a similar heterocyclic structure but differ in the specific functional groups and ring systems.
Uniqueness
The uniqueness of 5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole lies in its combination of a nitro-thiophene moiety with an ethynyl linkage and a tetrazole ring. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C13H7N5O2S |
|---|---|
分子量 |
297.29 g/mol |
IUPAC名 |
5-[4-[2-(5-nitrothiophen-2-yl)ethynyl]phenyl]-2H-tetrazole |
InChI |
InChI=1S/C13H7N5O2S/c19-18(20)12-8-7-11(21-12)6-3-9-1-4-10(5-2-9)13-14-16-17-15-13/h1-2,4-5,7-8H,(H,14,15,16,17) |
InChIキー |
YEPTVFDDKMHAHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC2=CC=C(S2)[N+](=O)[O-])C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl[3-methoxy-5-(trifluoromethyl)phenyl]acetate](/img/structure/B8285414.png)


![Methyl 6-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B8285438.png)

![TERT-BUTYL 8-FORMYL-2,3-DIHYDRO-4H-BENZO[B][1,4]OXAZINE-4-CARBOXYLATE](/img/structure/B8285465.png)
